molecular formula C12H9BrO2 B14743665 5-Bromo-2-phenoxyphenol CAS No. 3380-38-9

5-Bromo-2-phenoxyphenol

Cat. No.: B14743665
CAS No.: 3380-38-9
M. Wt: 265.10 g/mol
InChI Key: FRSXJIRAHQYJQB-UHFFFAOYSA-N
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Description

5-Bromo-2-phenoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom and a phenoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-phenoxyphenol can be achieved through several methods. One common approach involves the bromination of 2-phenoxyphenol using bromine in the presence of a catalyst such as iron powder. The reaction typically takes place under controlled conditions to ensure the selective bromination at the desired position .

Another method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-phenoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Formation of nitrophenols.

    Sulfonation: Formation of sulfonated phenols.

    Halogenation: Formation of halogenated phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

3380-38-9

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

5-bromo-2-phenoxyphenol

InChI

InChI=1S/C12H9BrO2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,14H

InChI Key

FRSXJIRAHQYJQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)O

Origin of Product

United States

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